molecular formula C10H17FO2 B13056338 Ethyl 2-(4-fluorocyclohexyl)acetate

Ethyl 2-(4-fluorocyclohexyl)acetate

Cat. No.: B13056338
M. Wt: 188.24 g/mol
InChI Key: LEAPCVFDLDZREB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorocyclohexyl)acetate is an organic compound with the molecular formula C10H17FO2 It is a derivative of cyclohexane, where a fluorine atom is substituted at the fourth position of the cyclohexyl ring, and an ethyl acetate group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorocyclohexyl)acetate typically involves the esterification of 4-fluorocyclohexylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: 4-fluorocyclohexylacetic acid.

    Reduction: 2-(4-fluorocyclohexyl)ethanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorocyclohexyl)acetate involves its interaction with biological targets through its ester and fluorine functionalities. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorocyclohexyl)acetate
  • Ethyl 2-(4-bromocyclohexyl)acetate
  • Ethyl 2-(4-methylcyclohexyl)acetate

Comparison: Ethyl 2-(4-fluorocyclohexyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

ethyl 2-(4-fluorocyclohexyl)acetate

InChI

InChI=1S/C10H17FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3

InChI Key

LEAPCVFDLDZREB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(CC1)F

Origin of Product

United States

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